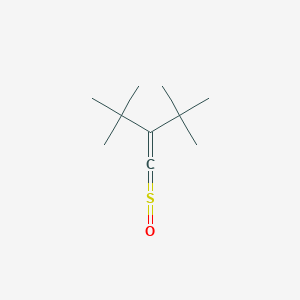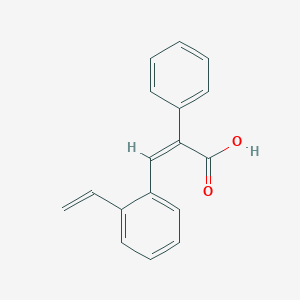
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is an organic compound with the molecular formula C10H18OS. It is characterized by the presence of a sulfinyl group attached to a butene backbone, along with tert-butyl and dimethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene typically involves the reaction of tert-butyl and dimethyl-substituted butene with a sulfinylating agent. One common method includes the use of tert-butylamine and dimethylsulfoxide (DMSO) under controlled conditions to introduce the sulfinyl group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved may include redox reactions and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in having a tert-butyl group and a functional group attached to a carbon chain.
2-tert-butyl-1,1,3,3-tetramethylguanidine: Shares the tert-butyl group and is used in similar synthetic applications.
Uniqueness
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is unique due to its specific combination of tert-butyl, dimethyl, and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
16797-76-5 |
|---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32g/mol |
InChI |
InChI=1S/C10H18OS/c1-9(2,3)8(7-12-11)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
IDCQRZOHHKSXNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2r,3r)-3-Nonyloxiran-2-yl]methanol](/img/structure/B371571.png)
![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)



